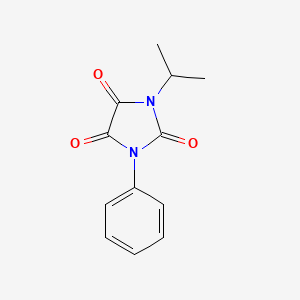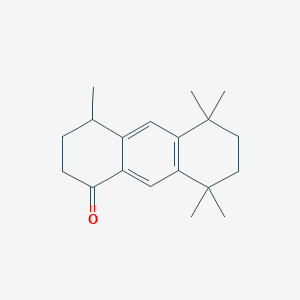
4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one typically involves multiple steps, including the formation of the hexahydroanthracene core and subsequent methylation. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one involves its interaction with specific molecular targets. These interactions can affect various pathways and processes, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydroanthracene: A related compound with similar structural features.
Tetramethylhexahydroanthracene: Another derivative with fewer methyl groups.
Uniqueness
4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one is unique due to its specific methylation pattern, which may confer distinct chemical and physical properties compared to other similar compounds.
Conclusion
This compound is a compound with intriguing properties and potential applications across various fields. Further research and detailed studies are essential to fully understand its capabilities and uses.
Propriétés
Numéro CAS |
102296-77-5 |
|---|---|
Formule moléculaire |
C19H26O |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4,5,5,8,8-pentamethyl-3,4,6,7-tetrahydro-2H-anthracen-1-one |
InChI |
InChI=1S/C19H26O/c1-12-6-7-17(20)14-11-16-15(10-13(12)14)18(2,3)8-9-19(16,4)5/h10-12H,6-9H2,1-5H3 |
Clé InChI |
QZJSOODUKJBQTN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C2=CC3=C(C=C12)C(CCC3(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
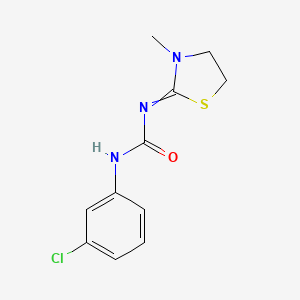

![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
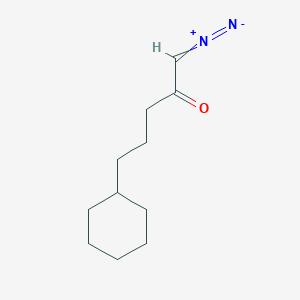
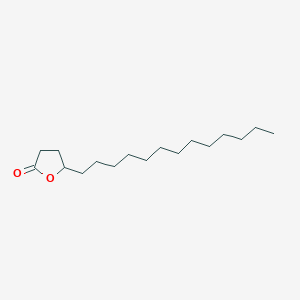
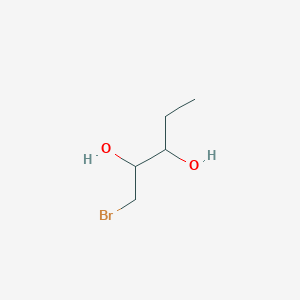

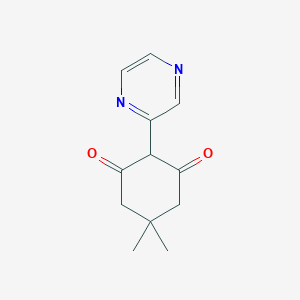
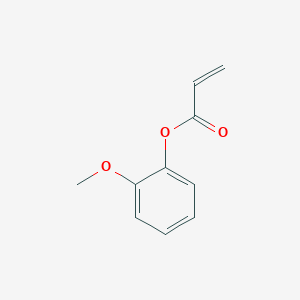
silane](/img/structure/B14328963.png)
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
